3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-11(2)9-12(8-10)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJBUKDWASQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methallyl Ether Cyclization (Adapted from US3356690A)
This method, originally used for 2,3-dihydro-2,2-dimethyl-7-benzofuranyl derivatives, can be modified for benzofuran-2-carboxamide synthesis:
- Starting Material : 2-Hydroxy-3-nitrobenzoic acid is esterified to protect the carboxylic acid group.
- Methallylation : Reaction with methallyl bromide in the presence of potassium carbonate yields the methallyl ether.
- Thermal Cyclization : Heating at 180–200°C induces Claisen rearrangement and cyclization, forming the benzofuran ring.
- Carboxamide Formation : Hydrolysis of the ester to a carboxylic acid, followed by treatment with thionyl chloride to form the acid chloride, and subsequent reaction with ammonium hydroxide yields the carboxamide.
Critical Parameters :
Propargyl Ether Cyclization
An alternative route involves propargyl ether intermediates:
- Propargylation : 3-Aminophenol is reacted with propargyl bromide to form the propargyl ether.
- Gold-Catalyzed Cyclization : Using AuCl₃ as a catalyst, the propargyl ether undergoes 5-endo-dig cyclization to form the benzofuran ring.
- Oxidation and Amidation : The intermediate is oxidized to the carboxylic acid and converted to the carboxamide via mixed anhydride formation.
Advantages : Higher regioselectivity and milder conditions compared to thermal cyclization.
Introduction of the 3,5-Dimethylbenzamido Group
The 3,5-dimethylbenzamido moiety is introduced via amide coupling between benzofuran-3-amine and 3,5-dimethylbenzoyl chloride. This step requires careful optimization to avoid over-acylation or ring-opening side reactions.
Stepwise Amidation Protocol
- Synthesis of 3,5-Dimethylbenzoyl Chloride :
- Coupling to Benzofuran-3-Amine :
- Benzofuran-3-amine (0.1 mol) is dissolved in dry dichloromethane (DCM) and cooled to 0°C.
- 3,5-Dimethylbenzoyl chloride (0.11 mol) is added dropwise, followed by triethylamine (0.12 mol).
- The reaction is stirred at room temperature for 12 hours, then quenched with ice-water. The product is extracted with DCM and purified via silica gel chromatography.
Yield Optimization :
- Using 10% excess acyl chloride improves yield to 85–90%.
- Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rate.
Integrated Synthesis Pathway
Combining the above steps, the full synthesis can be outlined as follows:
- Benzofuran-2-carboxamide Synthesis (via methallyl ether cyclization).
- Nitration at Position 3 :
- Benzofuran-2-carboxamide is nitrated using fuming HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 3.
- Reduction to Amine :
- Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
- Amidation with 3,5-Dimethylbenzoyl Chloride .
Table 1: Comparison of Synthetic Routes
| Step | Method 1 (Methallyl Ether) | Method 2 (Propargyl Ether) |
|---|---|---|
| Cyclization Temp (°C) | 180–200 | 80–100 |
| Yield of Core (%) | 65–70 | 75–80 |
| Key Advantage | Scalability | Mild Conditions |
While spectral data for this compound are not directly available, analogs such as 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide (PubChem CID 5151131) provide reference benchmarks:
- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–8.1 ppm. Methyl groups resonate as singlets at δ 2.3–2.5 ppm.
- IR : Strong absorptions at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (carboxamide C=O).
- MS (ESI+) : [M+H]⁺ expected at m/z 339.4.
Industrial-Scale Considerations
For large-scale production, the following adjustments are recommended:
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzofuran scaffold allows for substitution reactions, where different substituents can be introduced at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofurancarboxylic acid derivatives possess activity against Gram-positive bacteria and fungi. Although specific data on 3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide is limited, its structural analogs have demonstrated potential against pathogens like Candida albicans and Staphylococcus aureus .
Anticancer Potential
Benzofuran compounds are being investigated for their anticancer effects. Studies have reported that related benzofuran derivatives can inhibit the growth of non-small cell lung cancer cells (A549 and NCI-H23) with IC50 values comparable to established chemotherapeutics. The presence of specific substituents on the benzofuran ring enhances cytotoxicity, suggesting that this compound may also exhibit similar properties .
Industrial Applications
In addition to its biological significance, this compound has potential applications in material science and chemical processes. Its unique properties make it a candidate for developing new materials or as an intermediate in synthesizing more complex compounds.
Case Studies
- Antimicrobial Activity Assessment : A study evaluated various benzofurancarboxylic acid derivatives for antimicrobial efficacy. Compounds with similar structural features as this compound displayed MIC values indicating substantial activity against selected bacterial strains .
- Anticancer Research : Investigations into the antiproliferative effects of benzofuran derivatives revealed that modifications to the structure significantly impacted activity against lung cancer cell lines. The findings suggest that further exploration of this compound could yield promising results in cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared below with two structurally related analogs (Table 1):
Table 1: Structural Comparison of Benzofuran-2-carboxamide Derivatives
| Compound Name | Substituent on Benzamido | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide | 3,5-Dimethyl | N/A | C₁₈H₁₇N₂O₃ | 315.34 | Not Available |
| 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | 3,5-Dimethyl | 3-Trifluoromethyl | C₁₈H₁₄F₃NO₂ | 349.31 | 620587-14-6 |
| 3-(3,5-Dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | 3,5-Dimethoxy | 2,4-Dimethoxy | C₂₆H₂₄N₂O₇ | 488.48 | 862978-84-5 |
Key Observations:
Trifluoromethyl Analog: The 3-trifluoromethyl group introduces strong electron-withdrawing effects, which may increase metabolic stability and binding affinity to hydrophobic protein pockets . Dimethoxy Analog: The 3,5-dimethoxy and 2,4-dimethoxy groups improve solubility in polar solvents due to oxygen-rich substituents but may reduce cell membrane permeability .
Molecular Weight and Pharmacokinetics: The trifluoromethyl analog has a higher molecular weight (349.31 g/mol) compared to the target compound (315.34 g/mol), which could influence bioavailability.
Biological Activity
3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide is a synthetic compound that features a benzofuran core with a dimethylbenzamido group and a carboxamide functional group. This unique structure suggests potential biological activities, although specific studies on its activity remain limited. The following sections detail the synthesis, biological implications, and potential therapeutic applications of this compound based on available literature.
Chemical Structure and Synthesis
The compound's molecular formula is CHNO, highlighting its complex nature. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its versatility as a scaffold in drug discovery .
Synthesis Steps:
- Formation of Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the dimethylbenzamido group occurs via amidation reactions, which can be optimized for yield and purity.
- Carboxamide Functionalization : Final modifications to introduce the carboxamide group are performed, often using acylation techniques.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
- Anti-inflammatory Properties : Benzamide derivatives are often studied for their anti-inflammatory effects, suggesting that this compound may exhibit similar properties .
Case Study 1: Inhibition of DHFR
A study on benzamide derivatives indicated that certain structural modifications could enhance binding affinity to DHFR, leading to reduced cell proliferation in cancer models. Although specific data on this compound is lacking, its design aligns with compounds that target this pathway effectively .
Case Study 2: Anti-inflammatory Activity
Research into related benzamide compounds has demonstrated significant anti-inflammatory effects in vitro and in vivo. For example, certain derivatives have shown efficacy in reducing cytokine production in activated immune cells, indicating a potential application for inflammatory diseases .
Data Table: Comparative Analysis of Related Compounds
Q & A
Q. What are the established synthetic methodologies for 3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide, and how can purity be optimized?
The compound is synthesized via multi-step routes involving benzofuran-2-carboxamide intermediates. Key steps include:
- C-H arylation to introduce substituents on the benzofuran core.
- Transamidation reactions to install the 3,5-dimethylbenzamido group, often catalyzed by palladium or copper complexes .
- Purification via recrystallization or chromatography, as highlighted in industrial processes for similar derivatives (e.g., vilazodone synthesis), which emphasize solvent selection (e.g., THF/water mixtures) to achieve >99% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.
- Mass spectrometry (HRMS) for molecular weight validation.
- Melting point analysis (e.g., mp 192–196°C for benzofuran-2-carboxylic acid derivatives) to assess crystallinity .
- HPLC-PDA for purity quantification, particularly to detect byproducts from incomplete transamidation .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Standardize reaction conditions (e.g., inert atmosphere, stoichiometric control of 3,5-dimethylbenzoyl chloride).
- Monitor reaction progress via TLC or in-situ IR spectroscopy.
- Adopt protocols from peer-reviewed syntheses of analogous benzofuran carboxamides, such as those using NaH/THF for deprotonation .
Advanced Research Questions
Q. How can contradictory data in reaction yields or byproduct formation be resolved?
- Mechanistic studies : Use DFT calculations to identify competing pathways (e.g., undesired acyl transfer vs. amidation).
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to isolate optimal conditions.
- Cross-validate findings with literature on benzofuran derivatives, noting discrepancies in solvent polarity effects .
Q. What is the role of the 3,5-dimethyl substituent in modulating biological or physicochemical properties?
- Steric effects : The dimethyl groups may hinder enzymatic degradation, enhancing metabolic stability (observed in related benzofuran-based pharmaceuticals) .
- Electronic effects : Electron-donating methyl groups could alter π-π stacking in protein binding, as seen in fluorescent chemosensors where substituents tune Fe³⁺ selectivity .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : Simulate interactions with target proteins (e.g., serotonin receptors) using software like AutoDock.
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogs .
Q. What strategies are effective for evaluating pharmacological potential without commercial bias?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Metabolic profiling : Use microsomal stability assays (e.g., rat liver microsomes) to predict pharmacokinetics.
- Reference non-commercial analogs, such as benzofuran glycinamide chemosensors validated for metal ion detection .
Q. How do reaction mechanisms differ between small-scale lab synthesis and scalable processes?
- Catalyst selection : Lab-scale Pd catalysts may be replaced with cheaper Cu systems for scalability.
- Solvent optimization : Transition from DMF (high-boiling) to ethanol/water mixtures for easier isolation .
- Continuous-flow reactors : Minimize side reactions in transamidation steps, as demonstrated in industrial benzofuran syntheses .
Q. Can this compound serve as a fluorescent probe for metal ions or biomolecules?
- Structural tuning : Modify the benzamido group to enhance fluorescence quantum yield (e.g., introducing electron-withdrawing groups).
- Validation : Compare with reported benzofuran-based probes showing "on-off" Fe³⁺ sensitivity via photoinduced electron transfer (PET) .
Q. How can stability under varying pH and temperature conditions be assessed?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis.
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for similar carboxamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
